molecular formula C13H10ClF3N2 B1452404 3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine CAS No. 1219957-76-2

3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine

Cat. No. B1452404
CAS RN: 1219957-76-2
M. Wt: 286.68 g/mol
InChI Key: JQLKMRJBKDVQMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine” is a chemical compound. It is part of a class of compounds that contain the trifluoromethyl (TFM, -CF3) group . These compounds have been found to exhibit numerous pharmacological activities .


Molecular Structure Analysis

The molecular formula of “3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine” is C14H12ClF3N2 . The structure includes a pyridinamine group, a trifluoromethyl group, and a 3-methylphenyl group .

Scientific Research Applications

Organometallic Reactions and Catalysis

Research by Barrio, Esteruelas, and Oñate (2004) explored the reactions of hexahydride complexes with various pyridinamines, including derivatives of 3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine. They discovered that these complexes can catalyze hydrogenation reactions, highlighting their potential in organometallic chemistry and catalysis (Barrio, Esteruelas, & Oñate, 2004).

Intermediate in Synthesis of Pesticides

The synthesis of 2-chloro-3-iodopyridine, a crucial precursor for producing 2-chloro-3-(trifluoromethyl) pyridine, was investigated by Yi-hui (2009). This compound is an intermediate in the synthesis of flazasulfuron, a pesticide, demonstrating the role of such compounds in agricultural chemical production (Yi-hui, 2009).

Fungicide Structure Analysis

Jeon et al. (2013) studied the structure of fluazinam, a fungicide containing a derivative of 3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine. Their work provided insights into the molecular structure of this compound, contributing to our understanding of fungicide design and function (Jeon, Kim, Lee, & Kim, 2013).

Pyrolysis Products and Carcinogenicity

Stavenuiter et al. (1985) synthesized 5-phenyl-2-pyridinamine (PPA), a pyrolysis product of phenylalanine related to 3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine. PPA is potentially carcinogenic, indicating the significance of studying such compounds for health and safety considerations (Stavenuiter, Verrips-Kroon, Bos, & Westra, 1985).

Pharmaceutical Intermediates

Xin-xin (2006) reviewed the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, closely related to the compound , as an intermediate in the production of various pharmaceuticals. This highlights the importance of such compounds in the development of new drugs and treatments (Xin-xin, 2006).

properties

IUPAC Name

3-chloro-N-(3-methylphenyl)-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2/c1-8-3-2-4-10(5-8)19-12-11(14)6-9(7-18-12)13(15,16)17/h2-7H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLKMRJBKDVQMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N-(3-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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